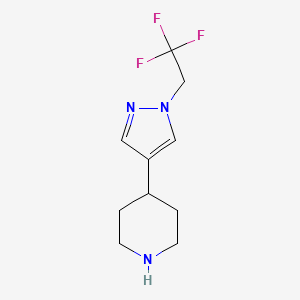

4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine

Descripción general

Descripción

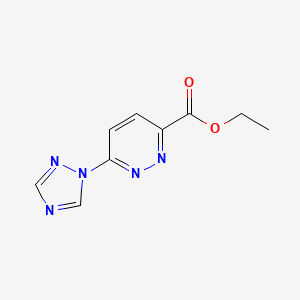

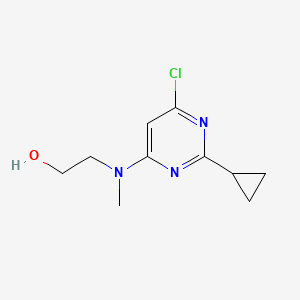

4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine (4-FEP) is a synthetic compound belonging to the class of heterocyclic compounds known as pyrazolopiperidines. As a relatively new compound, 4-FEP is gaining increasing interest from the scientific community due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Synthesis of Crizotinib Intermediate

The compound is also a key intermediate in the synthesis of Crizotinib, an anti-cancer medication. A robust three-step synthesis method for this compound has been developed, indicating its importance in pharmaceutical manufacturing and its potential scale-up for industrial production (Steven J. Fussell et al., 2012).

Cannabinoid Receptor Antagonism

Furthermore, pyrazole derivatives related to the compound have been investigated for their role as cannabinoid receptor antagonists. These compounds are designed to aid in characterizing cannabinoid receptor binding sites and could serve as pharmacological tools or potential therapeutic agents for mitigating the adverse effects of cannabinoids (R. Lan et al., 1999).

Antiviral and Cytotoxic Agents

Derivatives of this compound have also been synthesized and screened for their antiviral and antitumor activities, indicating a broad spectrum of potential pharmacological applications. Some derivatives exhibited activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as broad-spectrum antitumor activity, especially against leukemia cell lines (H. El-Subbagh et al., 2000).

Dopamine D4 Receptor Ligands

Moreover, certain derivatives have been identified as ligands for the human dopamine D4 receptor, suggesting their potential use in the treatment of psychiatric disorders or as tools for studying neurotransmission (M. Rowley et al., 1997).

Mecanismo De Acción

Target of Action

The primary target of 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine is the receptor for calcitonin gene-related peptide (CGRP) . CGRP and its receptors are found in areas of the central and peripheral nervous system that are important for the transmission of pain .

Mode of Action

This compound blocks the binding of CGRP to its receptors within the areas of the central and peripheral nervous system that are important for the transmission of pain . By blocking the binding of CGRP, it is believed to inhibit the transmission of pain signals that lead to migraine headaches .

Biochemical Pathways

The biochemical pathway affected by this compound is the CGRP pathway. CGRP is a primary neuropeptide involved in the pathophysiology of migraine . During migraine attacks, CGRP activates these receptors and facilitates the transmission of pain impulses .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of the transmission of pain signals that lead to migraine headaches . This is achieved by blocking the binding of CGRP to its receptors within the areas of the central and peripheral nervous system that are important for the transmission of pain .

Propiedades

IUPAC Name |

4-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3N3/c11-10(12,13)7-16-6-9(5-15-16)8-1-3-14-4-2-8/h5-6,8,14H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMAMHAGMKHSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN(N=C2)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1492495.png)

![3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1492498.png)

![Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate](/img/structure/B1492502.png)